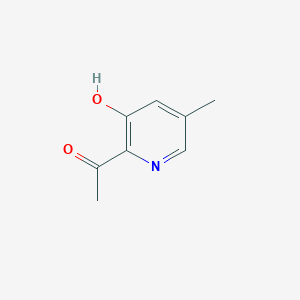
1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16256 g/mol This compound features a pyridine ring substituted with a hydroxy group at the 3-position and a methyl group at the 5-position, along with an ethanone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxy-5-methylpyridine with acetic anhydride under acidic conditions to yield the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its hydroxy and ethanone groups can participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxy-5-methoxy-pyridin-2-yl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
1-(3-Hydroxy-5-chloropyridin-2-yl)ethanone: Contains a chlorine atom instead of a methyl group.
1-(3-Hydroxy-5-ethylpyridin-2-yl)ethanone: Features an ethyl group instead of a methyl group.
Uniqueness: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and ethanone groups allows for versatile reactivity and potential interactions with various biological targets .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(3-hydroxy-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(11)8(6(2)10)9-4-5/h3-4,11H,1-2H3 |
Clé InChI |
VJFNLSMBIDXRRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)











